molecular formula C10H11F2NO2 B13232209 N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine

Cat. No.: B13232209
M. Wt: 215.20 g/mol
InChI Key: XJXZDQNJNZGBPN-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine is a hydroxylamine derivative characterized by a propylidene backbone linked to a 2-(difluoromethoxy)phenyl group. Its molecular formula is C₁₀H₁₁F₂NO₂, with a molecular weight of 215.20 g/mol. The compound’s structure includes a hydroxylamine (-NHOH) moiety and a difluoromethoxy (-OCHF₂) substituent on the aromatic ring, which confers unique electronic and steric properties. It is cataloged in Chembase’s unique molecular structure database as a distinct entity .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(NZ)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine

InChI

InChI=1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,10,14H,2H2,1H3/b13-8-

InChI Key

XJXZDQNJNZGBPN-JYRVWZFOSA-N

Isomeric SMILES

CC/C(=N/O)/C1=CC=CC=C1OC(F)F

Canonical SMILES

CCC(=NO)C1=CC=CC=C1OC(F)F

Origin of Product

United States

Chemical Reactions Analysis

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s closest analogs differ primarily in the substituents on the phenyl ring or the backbone. Key comparisons include:

N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine
  • Molecular Formula: C₁₂H₁₇NO
  • Molecular Weight : 191.28 g/mol
  • Substituent : 4-(isopropyl)phenyl group
  • Purity : 95%
  • Comparison : The isopropyl group is electron-donating and hydrophobic, contrasting with the electron-withdrawing difluoromethoxy group. This difference likely impacts solubility and reactivity. The lower molecular weight (191.28 vs. 215.20) suggests reduced steric hindrance.
N-{1-[2-(3-phenylpropoxy)phenyl]propylidene}hydroxylamine
  • Molecular Formula: C₁₈H₂₁NO₂
  • Molecular Weight : 283.36 g/mol
  • Substituent : 2-(3-phenylpropoxy)phenyl group
  • Comparison: The bulky 3-phenylpropoxy group increases lipophilicity and molecular weight significantly (283.36 vs.
(E)-N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine
  • Molecular Formula: C₉H₁₂NO₂
  • Molecular Weight : 166.20 g/mol
  • Substituent : 5-methylfuran-2-yl group
  • Comparison : The furan ring introduces heteroatomic polarity, which may alter electronic distribution compared to the difluoromethoxy-substituted phenyl group .

Data Table: Key Properties of Analogs

Compound Name Molecular Formula Molecular Weight Substituent Key Features
N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine C₁₀H₁₁F₂NO₂ 215.20 2-(difluoromethoxy)phenyl High electronegativity, polar
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine C₁₂H₁₇NO 191.28 4-(isopropyl)phenyl Hydrophobic, electron-donating
N-{1-[2-(3-phenylpropoxy)phenyl]propylidene}hydroxylamine C₁₈H₂₁NO₂ 283.36 2-(3-phenylpropoxy)phenyl High lipophilicity, bulky
(E)-N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine C₉H₁₂NO₂ 166.20 5-methylfuran-2-yl Heteroaromatic, moderate polarity

Electronic and Steric Effects

  • Difluoromethoxy Group : The -OCHF₂ group is strongly electron-withdrawing due to fluorine’s electronegativity, which polarizes the aromatic ring and may enhance stability against oxidative degradation. This contrasts with the electron-donating isopropyl group in the analog from .
  • Steric Impact: The difluoromethoxy group’s compact size (vs.

Biological Activity

N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine is an organic compound notable for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring linked to a propylidene chain and a hydroxylamine functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

  • Molecular Formula : C11H12F2N2O
  • Molecular Weight : 234.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The hydroxylamine group can act as a nucleophile, allowing it to form covalent bonds with electrophilic sites on enzymes, potentially inhibiting their activity.
  • Redox Activity : The difluoromethoxy moiety may influence the electronic properties of the compound, enhancing its ability to participate in redox reactions that generate reactive oxygen species (ROS), which can lead to cellular damage.

Biological Activity Data

Recent studies have highlighted various biological activities associated with this compound:

Activity Type Observation Reference
AntimicrobialExhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
AnticancerDemonstrated cytotoxic effects in vitro against cancer cell lines, particularly those with mutations in the EGFR pathway.
Enzyme InhibitionPotential as an inhibitor of specific kinases involved in cancer progression.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of various hydroxylamine derivatives, including this compound. The compound showed promising results against several bacterial strains, indicating its potential as a therapeutic agent in treating infections.
  • Cytotoxicity Against Cancer Cells :
    In vitro assays were conducted using human non-small cell lung cancer (NSCLC) cell lines. This compound exhibited significant cytotoxicity, with an IC50 value indicating potent activity against cells harboring specific mutations in the EGFR gene. This suggests its potential application in targeted cancer therapies.

Research Findings

Recent research has focused on the synthesis and evaluation of this compound analogs to enhance biological activity and selectivity:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, allowing for structural modifications that may improve its pharmacological properties.
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the difluoromethoxy group can significantly impact the biological activity, suggesting that further exploration of SAR could yield more potent derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.